Octa(|A-Chloropropyl) Poss
Description
Significance and Research Context of Octakis(γ-Chloropropyl) POSS in Hybrid Materials Science
The significance of Octakis(γ-Chloropropyl) POSS in the field of hybrid materials science is substantial, primarily due to its role as a versatile nano-building block. unesp.brvdoc.pub The incorporation of this molecule into polymer matrices, either through physical blending or chemical cross-linking, can lead to significant enhancements in material properties. ippi.ac.ir Research has demonstrated improvements in thermal stability, mechanical strength, and flame resistance in polymers modified with POSS. ontosight.ai
The key to the utility of Octakis(γ-Chloropropyl) POSS lies in the reactivity of its terminal chlorine atoms. These groups are susceptible to nucleophilic substitution reactions, allowing for the attachment of a wide variety of other functional moieties. unesp.brresearchgate.net This chemical tunability is of great importance, as it enables the design of intermediates and materials for a broad spectrum of applications, including advanced composites, specialized coatings, and nanomaterials. unesp.brontosight.aialfa-chemical.com
A notable area of research is its use as a nanofiller in biodegradable polymers for applications like food packaging. For instance, when incorporated into poly(butylene adipate-co-terephthalate) (PBAT), Octakis(γ-Chloropropyl) POSS has been shown to enhance mechanical properties, such as tensile strength, and improve barrier properties by reducing water and oxygen transmission rates. researchgate.net Furthermore, functionalized POSS materials derived from Octakis(γ-Chloropropyl) POSS are explored for high-tech applications in electronics, aerospace, and biomedicine, where they can be used as scaffolds for tissue engineering or as drug delivery vehicles. ontosight.aiontosight.ai
Historical Overview of Octakis(γ-Chloropropyl) POSS Research Trajectory
The discovery of Polyhedral Oligomeric Silsesquioxanes dates back to the 1940s, though significant commercial and academic interest surged in the 1990s. phantomplastics.com The synthesis of POSS compounds is generally achieved through the hydrolytic condensation of trifunctional organosilane monomers. nih.gov Specifically, Octakis(γ-Chloropropyl) POSS is prepared from the hydrolysis and condensation of precursors like (3-chloropropyl)trimethoxysilane or (3-chloropropyl)triethoxysilane. researchgate.netresearchgate.net
Early research primarily focused on the synthesis and fundamental characterization of the molecule. Over time, the research trajectory has shifted towards optimizing these synthetic routes and exploring the vast application potential of the compound. For example, researchers like Marciniec and coworkers have refined the synthesis by using catalysts such as dibutyltin (B87310) dilaurate, which results in high yields of Octakis(γ-Chloropropyl) POSS in significantly shorter reaction times. vdoc.pub
The evolution of research now heavily emphasizes its role as a molecular-level filler and as a precursor for creating a library of new functionalized POSS derivatives. unesp.brresearchgate.net By modifying the chloropropyl groups, scientists can craft materials with specific functionalities, leading to advancements in areas like catalysis, polymer science, and biomedical engineering. unesp.bralfa-chemical.com
Fundamental Structural Basis and Nomenclature Conventions Relevant to Octakis(γ-Chloropropyl) POSS
The fundamental structure of Octakis(γ-Chloropropyl) POSS is a well-defined, three-dimensional molecule. It features a central inorganic core with the formula Si8O12, arranged in a cubic, cage-like geometry. researchgate.net Covalently bonded to each of the eight silicon atoms at the vertices of this cube is a gamma-chloropropyl group, -(CH2)3Cl. unesp.br
The nomenclature of the compound directly reflects this structure:
Octakis : A prefix indicating the presence of eight identical substituents.
(γ-Chloropropyl) : Describes the organic group attached to the silicon atoms. The Greek letter gamma (γ) or the number '3' specifies that the chlorine atom is bonded to the third carbon of the propyl chain away from the silicon atom.
POSS : The acronym for Polyhedral Oligomeric Silsesquioxane, denoting the class of compound.
The molecule is often designated as a T8-type cage, where 'T' signifies a silicon atom that is bonded to three oxygen atoms within the cage and one external organic group (an RSiO1.5 unit). researchgate.net The precise structure and purity of synthesized Octakis(γ-Chloropropyl) POSS are routinely confirmed using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly crucial. unesp.br
Data Tables
Table 1: General Properties of Octakis(γ-Chloropropyl) POSS
| Property | Value |
|---|---|
| IUPAC Name | 1,3,5,7,9,11,13,15-octakis(3-chloropropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane alfa-chemical.com |
| CAS Number | 161678-38-2 lookchem.comchemicalbook.com |
| Molecular Formula | C24H48Cl8O12Si8 lookchem.com |
| Molecular Weight | 1036.94 g/mol lookchem.com |
| Melting Point | 207-208 °C lookchem.com |
Table 2: NMR Characterization Data for Octakis(γ-Chloropropyl) POSS
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹³C NMR | ~10.57 | α-CH₂ (Si-CH₂) | unesp.br |
| ~23.82 | β-CH₂ (-CH₂-) | unesp.br | |
| ~48.02 | γ-CH₂ (-CH₂-Cl) | unesp.br | |
| ²⁹Si NMR | ~ -67.38 | T₈ Cage Silicon | unesp.br |
Table 3: Research Findings: Effect of Octakis(γ-Chloropropyl) POSS on PBAT Nanocomposite Properties
| Filler Loading (wt%) | Tensile Strength (MPa) | Water Vapor Transmission Rate Reduction (%) | Oxygen Transmission Rate Reduction (%) | Reference |
|---|---|---|---|---|
| 0 (Neat PBAT) | 11 | 0 | 0 | researchgate.net |
| 1 | ~22 | Not specified | Not specified | researchgate.net |
| 3 | 24 | 50 | 10 | researchgate.net |
This interactive table summarizes the enhancement of poly(butylene adipate-co-terephthalate) (PBAT) properties upon the addition of Octakis(γ-Chloropropyl) POSS.
Properties
IUPAC Name |
1,3,5,7,9,11,13,15-octakis(3-chloropropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48Cl8O12Si8/c25-9-1-17-45-33-46(18-2-10-26)36-49(21-5-13-29)38-47(34-45,19-3-11-27)40-51(23-7-15-31)41-48(35-45,20-4-12-28)39-50(37-46,22-6-14-30)43-52(42-49,44-51)24-8-16-32/h1-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVGINHDXPKEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48Cl8O12Si8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Octakis γ Chloropropyl Poss
Hydrolytic Condensation Approaches to Octakis(γ-Chloropropyl) POSS
The hydrolytic condensation of (γ-chloropropyl)trialkoxysilane can be broadly categorized into single-stage and two-stage protocols. These approaches differ in their control over the hydrolysis and condensation steps, which in turn affects reaction time, yield, and selectivity towards the desired T8 cage structure.
Single-Stage Hydrolytic Condensation Protocols
Single-stage, or "one-pot," synthesis is a common approach where the hydrolysis and condensation reactions of the (γ-chloropropyl)trialkoxysilane precursor occur concurrently in the same reaction vessel. researchgate.net In this method, the precursor, water, a solvent (such as methanol (B129727) or ethanol), and a catalyst are combined, and the reaction proceeds until the product precipitates. nih.govosti.gov The process relies on carefully controlling parameters such as pH, temperature, and reactant concentrations from the outset to favor the formation of the desired octameric cage structure over other oligomeric or polymeric silsesquioxanes.
These protocols are often catalyzed by either an acid or a base. The entire process is a complex equilibrium of competing hydrolysis and condensation reactions. While simpler in execution, achieving high yields of the specific Octakis(γ-chloropropyl) POSS structure can be challenging due to the difficulty in precisely controlling the reaction pathway, often leading to longer reaction times and mixtures of products.
Two-Stage Hydrolytic Condensation Strategies
A more refined and efficient approach involves a two-stage strategy that separates the hydrolysis and condensation steps, allowing for greater control over the synthesis. researchgate.netfigshare.com This methodology enables the selective formation of the desired product more rapidly and often with better yields compared to single-stage methods. researchgate.net
A notable example of this strategy involves two distinct stages:
Acid-Catalyzed Hydrolysis: In the first stage, the (γ-chloropropyl)trimethoxysilane precursor is subjected to hydrolysis in a methanolic solution using an acid catalyst. Acidic conditions are known to accelerate the hydrolysis of alkoxysilane groups while slowing the rate of silanol (B1196071) condensation. researchgate.net This allows for the controlled formation of silanetriol intermediates without significant premature oligomerization.
This separation of reaction steps provides a significant advantage in directing the synthesis towards the desired product. One highly effective protocol reduced the synthesis time from five weeks, typical for earlier methods, to just four days, while achieving a comparable yield of approximately 35%. researchgate.net
Table 1: Comparison of Synthetic Hydrolytic Condensation Methodologies
| Feature | Single-Stage Protocols | Two-Stage Strategies |
|---|---|---|
| Reaction Steps | Hydrolysis and condensation occur concurrently. | Hydrolysis and condensation are performed in separate, controlled stages. |
| Process Control | Less control over competing reactions; relies on initial conditions. | High degree of control by separating hydrolysis and condensation. |
| Typical Reaction Time | Can be very long (e.g., several weeks). | Significantly shorter (e.g., several days). researchgate.net |
| Selectivity & Yield | May result in a mixture of oligomers and lower yields of the desired T8 cage. | Higher selectivity and comparable or improved yields of the T8 product. researchgate.net |
| Catalysis | Typically uses a single acid or base catalyst for the entire process. | Often employs different catalysts for each stage (e.g., acid for hydrolysis, organometallic for condensation). researchgate.net |
Catalytic Systems in Octakis(γ-Chloropropyl) POSS Synthesis
The choice of catalyst is a critical factor that dictates the kinetics and outcome of the hydrolytic condensation process. Both acid/base systems and organometallic compounds have been effectively utilized.
Acid and Base Catalysis
Acid and base catalysts play a crucial role in mediating the rates of both hydrolysis and condensation. The reaction mechanism differs significantly depending on the pH of the medium. nih.gov
Acid Catalysis: In acidic conditions (e.g., using hydrochloric acid), the hydrolysis reaction is accelerated. nih.gov The process involves the protonation of an alkoxy group, making it a better leaving group and facilitating nucleophilic attack by water on the silicon atom. A key feature of acid catalysis is that it generally promotes hydrolysis at a faster rate than condensation, which is advantageous for the controlled formation of silanetriol intermediates, as utilized in two-stage syntheses. researchgate.netresearchgate.net
Base Catalysis: In alkaline media, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov Base catalysis tends to accelerate the condensation reaction more significantly than the hydrolysis reaction, particularly as the number of hydroxyl groups on the silicon atom increases. This can sometimes lead to the rapid formation of gels or complex mixtures if not carefully controlled.
Organometallic Catalysts (e.g., Di-n-butyltin Dilaurate, Spiers Catalyst)
Organometallic compounds are often employed as highly efficient and selective catalysts, particularly for the condensation step in POSS synthesis.
Di-n-butyltin Dilaurate: This organotin compound has proven to be a particularly effective catalyst for the condensation of silanols in the second stage of the two-stage synthesis of Octakis(γ-chloropropyl) POSS. researchgate.net Its role is to facilitate the formation of Si-O-Si bonds, guiding the assembly of the intermediates into the stable, cage-like T8 structure. The use of di-n-butyltin dilaurate was a key factor in reducing the reaction time from weeks to days. researchgate.net
Spiers Catalyst (Hexachloroplatinic Acid): While Spiers catalyst is a well-known and powerful catalyst in silicone chemistry, its primary application is in hydrosilylation reactions—the addition of a Si-H bond across an unsaturated bond (e.g., a double bond). sigmaaldrich.com It is not typically documented as a catalyst for the hydrolytic condensation synthesis of Octakis(γ-chloropropyl) POSS from (γ-chloropropyl)trialkoxysilane.
Optimization of Reaction Parameters for Octakis(γ-Chloropropyl) POSS Synthesis
The successful synthesis of Octakis(γ-chloropropyl) POSS with high yield and purity requires careful optimization of several reaction parameters. The interplay between these factors determines the rates of hydrolysis and condensation and, ultimately, the final product distribution.
Key parameters for optimization include:
Catalyst Selection and Concentration: As demonstrated by the two-stage method, using a combination of an acid catalyst for hydrolysis and an organometallic catalyst for condensation can dramatically improve reaction efficiency. researchgate.net
Reaction Time and Temperature: Elevated temperatures can increase the rates of both hydrolysis and condensation, but must be carefully controlled to avoid the formation of undesirable side products. The development of more efficient catalytic systems has led to a drastic reduction in reaction time. researchgate.net
Solvent System: The choice of solvent (e.g., methanol, ethanol (B145695), THF) affects the solubility of reactants and intermediates and can influence the reaction kinetics. nih.gov
Reactant Concentration and Water Stoichiometry: The concentration of the silane (B1218182) precursor and the molar ratio of water to the silane are critical. The amount of water directly influences the extent and rate of the initial hydrolysis step. researchgate.net
Table 2: Influence of Reaction Parameters on Synthesis
| Parameter | Influence on Synthesis |
|---|---|
| pH / Catalyst Type | Acidic pH accelerates hydrolysis over condensation. Basic pH accelerates condensation. Specific organometallic catalysts (e.g., Di-n-butyltin dilaurate) selectively promote condensation. nih.govresearchgate.net |
| Temperature | Increases overall reaction rate. Requires careful control to balance kinetics and prevent side reactions or gel formation. |
| Solvent | Affects solubility of reactants, intermediates, and the final product. Can influence reaction pathway and product precipitation. |
| Water-to-Silane Ratio | Determines the rate and extent of the initial hydrolysis step. Stoichiometric or excess water is required to convert alkoxide groups to silanols. researchgate.net |
| Reactant Concentration | Higher concentrations can increase reaction rates but may also favor the formation of undesirable intermolecularly condensed polymers over the desired intramolecular T8 cage. |
Solvent Effects on Yield, Crystallinity, and Morphology
The choice of solvent is a critical parameter in the synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS), as it directly influences the rates of hydrolysis and condensation, which in turn affect the final product's yield, crystallinity, and morphology. The solvent's properties, such as polarity, viscosity, and boiling point, play a crucial role in managing the delicate balance required for cage formation over amorphous polymer networks.
The polarity of the synthesis medium is particularly influential. Solvents are essential for homogenizing the typically immiscible silane precursor and water. For the hydrolysis of organotrialkoxysilanes, alcohol-water mixtures are commonly employed. In the case of (3-chloropropyl)trimethoxysilane, a methanol-water mixture has been used effectively researchgate.netfigshare.com. The use of alcohol modifies the reaction environment, and increasing the ratio of alcohol (e.g., ethanol) to water can lead to a delay in the hydrolysis rate.
Furthermore, the pH of the reaction mixture is a determining factor. The hydrolysis of (3-chloropropyl)trimethoxysilane naturally causes a decrease in the pH of the medium. It has been observed that maintaining a slightly acidic environment, with an initial pH between 5.3 and 6.0, is beneficial for the synthesis. This controlled acidic condition helps to shorten the hydrolysis time.
The table below summarizes the role of different solvents and conditions mentioned in the synthesis of POSS and related materials.
| Solvent/Condition | Precursor Silane | Role & Observations |
| Methanol/Water | (3-chloropropyl)trimethoxysilane | Successfully used for a two-stage synthesis, yielding crystalline product. |
| Ethanol/Water | 3-(2-aminoethyl)-3-aminopropyltrimethoxysilane | Increasing ethanol ratio delays the rate of hydrolysis. |
| Toluene (B28343) | (3-chloropropyl)trimethoxysilane | Used at reflux for functionalizing silica (B1680970) surfaces, indicating suitability for high-temperature reactions. |
| Slightly Acidic (pH 5.3-6.0) | (3-chloropropyl)trimethoxysilane | Found to be beneficial, helping to reduce the time required for hydrolysis. |
Temperature and Stoichiometric Ratio Influences
Temperature is a powerful tool for controlling the kinetics of POSS synthesis. Both the hydrolysis and condensation steps are significantly accelerated by an increase in temperature. Studies on analogous silane systems have demonstrated that raising the temperature from ambient conditions (e.g., 26°C) to higher temperatures (e.g., 70°C) can dramatically speed up all related processes. This acceleration is crucial for driving the reaction towards the thermodynamically stable cage product in a reasonable timeframe.
Syntheses of Octakis(γ-chloropropyl) POSS and related materials have been conducted across a range of temperatures:
Room Temperature: A successful two-stage synthesis of Octakis(γ-chloropropyl) POSS is conducted at room temperature over four days researchgate.net.
Reflux Conditions: The precursor, (3-chloropropyl)trimethoxysilane, has been used in toluene at reflux, demonstrating its stability and reactivity at elevated temperatures for surface functionalization.
High Temperatures (up to 150°C): In co-condensation reactions involving other silanes, temperatures as high as 150°C have been used to ensure the condensation reactions proceed to completion, leading to fully condensed structures.
The stoichiometric ratio of reactants, particularly the water-to-silane precursor ratio, is another fundamental parameter that dictates the outcome of the synthesis. While specific systematic studies on this ratio for Octakis(γ-chloropropyl) POSS are not detailed in the reviewed literature, the principles of sol-gel chemistry indicate its importance. An appropriate amount of water is necessary to ensure the complete hydrolysis of the alkoxide groups on the precursor. However, an excessive amount of water can favor the formation of undesirable amorphous polysilsesquioxane networks over the well-defined cage structure of POSS. Therefore, the careful control of this ratio is essential for optimizing the yield and purity of the desired product.
Alternative Synthetic Routes to Octakis(γ-Chloropropyl) POSS Derivatives (e.g., Hydrosilylation)
While direct synthesis yields the chloropropyl-functionalized cage, creating derivatives with different functionalities often requires alternative synthetic strategies. These routes typically involve multi-step processes where a parent POSS molecule is modified.
A powerful and widely used method for creating POSS derivatives is hydrosilylation . This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). This method is not used to synthesize the Octakis(γ-chloropropyl) POSS cage itself, but rather to functionalize a pre-formed POSS cage that has been equipped with suitable reactive groups. For instance, an Octasilane-POSS (a POSS cage where each corner has a Si-H group) can be reacted with a molecule containing an allyl group via Pt-catalyzed hydrosilylation to attach new functional groups to the cage mdpi.com. This reaction is highly efficient and regioselective, typically proceeding to give anti-Markovnikov products acs.org.
The general scheme for hydrosilylation on a POSS cage is as follows: (R-SiO₁.₅)₈(Si-H)₈ + 8 CH₂=CH-R' → (R-SiO₁.₅)₈(Si-CH₂-CH₂-R')₈
This strategy allows for the precise installation of a wide variety of organic functionalities (R') onto the inorganic scaffold, making it a versatile tool for designing materials with tailored properties acs.orgnih.gov.
Another important strategy for synthesizing POSS derivatives is the corner-capping reaction . This method is particularly useful for creating asymmetrically functionalized POSS molecules. The process typically starts with an incompletely condensed POSS cage, such as a trisilanol-POSS, which has one corner of the cage "open" with three Si-OH groups. This open corner can then be "capped" by reacting it with a trichlorosilane (B8805176) or trialkoxysilane (R'SiCl₃ or R'Si(OR)₃) to form a fully condensed cage with seven identical R groups and one unique R' group mdpi.com. This method provides a pathway to POSS molecules with a single, distinct functional group, which can be used for controlled polymerization or surface attachment nih.govrsc.org.
The table below summarizes these alternative routes for creating POSS derivatives.
| Synthetic Route | Description | Starting POSS Material | Resulting Product |
| Hydrosilylation | Platinum-catalyzed addition of a Si-H bond across a C=C double bond. | Octasilane-POSS or Octavinyl-POSS | Fully functionalized, symmetric POSS derivative. |
| Corner-Capping | Reaction of a trisilanol (incompletely condensed) POSS with a trifunctional silane. | Trisilanol-POSS (e.g., R₇(SiO₁.₅)₇(OH)₃) | Asymmetrically functionalized POSS with one unique corner group (R₇R'POSS). |
Chemical Functionalization and Derivatization of Octakis γ Chloropropyl Poss
Nucleophilic Substitution Reactions of Chloropropyl Groups
The chlorine atom on the propyl chain of Octakis(γ-chloropropyl) POSS is susceptible to displacement by a variety of nucleophiles, providing a straightforward route to a multitude of functionalized POSS derivatives. This reactivity is the basis for many of the chemical transformations used to create tailored POSS-based materials.
The reaction of Octakis(γ-chloropropyl) POSS with thiol-containing compounds in the presence of a base is an efficient method for creating POSS derivatives with thioether linkages. This reaction proceeds via a nucleophilic attack of the thiolate anion on the carbon atom bearing the chlorine. This method has been employed to attach a range of sulfur-containing molecules to the POSS core, leading to materials with potential applications in areas such as polymer composites and coatings. For instance, the reaction with 4-amino-5-phenyl-4H- rsc.orguakron.edublogspot.com-triazole-3-thiol results in a functionalized silsesquioxane. researchgate.net
A general scheme for this reaction is the treatment of Octakis(γ-chloropropyl) POSS with a thiol (R-SH) in the presence of a suitable base, such as an amine or an alkali metal carbonate, to generate the more nucleophilic thiolate (R-S⁻), which then displaces the chloride.
Table 1: Examples of Alkyl Thiolate Derivatives from Octakis(γ-chloropropyl) POSS
| Nucleophile | Reagents and Conditions | Resulting Functional Group | Reference |
|---|---|---|---|
| 4-amino-5-phenyl-4H- rsc.orguakron.edublogspot.com-triazole-3-thiol | Base, Solvent | -S-Triazole derivative | researchgate.net |
| Various Thiols | Base, Solvent | -S-R | General Transformation |
The chloropropyl groups of Octakis(γ-chloropropyl) POSS can be converted to other functional groups such as esters and amines through nucleophilic substitution. For example, reaction with carboxylate salts can introduce ester functionalities. The synthesis of acryloyloxy and acetoxypropyl analogs can be achieved by reacting Octakis(γ-chloropropyl) POSS with the corresponding carboxylate salts, such as sodium acrylate (B77674) or sodium acetate.
The synthesis of Octakis(3-aminopropyl) POSS from its chloropropyl precursor is a key transformation, as the resulting amino groups can undergo a wide range of subsequent reactions. This conversion is typically achieved by reacting Octakis(γ-chloropropyl) POSS with a large excess of ammonia (B1221849) or a primary amine, or by using reagents like sodium azide (B81097) followed by reduction. The direct amination can be challenging and may lead to side products, hence the azide-reduction route is often preferred for its higher efficiency and cleaner reaction profile. The resulting Octakis(3-aminopropyl) POSS is a valuable intermediate for further functionalization. blogspot.com
Table 2: Synthesis of Functional POSS Analogs
| Target Analog | Typical Reagents | Reaction Type |
|---|---|---|
| Acryloyloxypropyl POSS | Sodium Acrylate | Nucleophilic Substitution |
| Acetoxypropyl POSS | Sodium Acetate | Nucleophilic Substitution |
The terminal chlorine atoms on the propyl chains can also be targeted to create ionic POSS derivatives through quaternization reactions. This involves the reaction of Octakis(γ-chloropropyl) POSS with tertiary amines to form quaternary ammonium (B1175870) salts. This transformation introduces positive charges at the periphery of the POSS cage, rendering the molecule water-soluble and opening up applications in areas such as catalysis, gene delivery, and as antimicrobial agents. The properties of the resulting ionic liquid-like POSS can be tuned by varying the structure of the tertiary amine used in the quaternization reaction.
"Click Chemistry" Strategies for Octakis(γ-chloropropyl) POSS Conjugation
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. These reactions have become powerful tools for the functionalization of POSS cages due to their efficiency and orthogonality. The key to applying click chemistry to Octakis(γ-chloropropyl) POSS is its conversion to a precursor bearing either azide or alkyne functionalities. The most common approach involves the nucleophilic substitution of the chloride with sodium azide to produce Octakis(3-azidopropyl) POSS. researchgate.net This octa-azide derivative is a versatile platform for subsequent cycloaddition reactions.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, involving the reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. uakron.edu In the context of POSS chemistry, Octakis(3-azidopropyl) POSS can be efficiently reacted with a wide variety of alkyne-containing molecules in the presence of a copper(I) catalyst. researchgate.net This has been used to attach biomolecules, polymers, and other functional moieties to the POSS core with high precision and in excellent yields. rsc.org The resulting triazole linkage is highly stable, making this a robust method for creating complex, well-defined nanostructures. rsc.org
Table 3: Examples of CuAAC Reactions with Octakis(3-azidopropyl) POSS
| Alkyne-Containing Molecule | Catalyst | Resulting Conjugate | Application Area | Reference |
|---|---|---|---|---|
| Alkyne-functionalized peptides | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | POSS-peptide conjugate | Biomaterials | uakron.edu |
| Propargyl-terminated polymers | Cu(I) source | POSS-polymer star molecules | Polymer nanocomposites | uakron.edu |
| Alkyne-functionalized dyes | Cu(I) source | Fluorescent POSS nanocages | Imaging and Sensing | researchgate.net |
A significant advantage of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is that it proceeds without the need for a cytotoxic copper catalyst, making it particularly suitable for biological applications. uakron.edu This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide to form a triazole product. uakron.edu For functionalizing Octakis(3-azidopropyl) POSS, this involves reacting it with a molecule that has been pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). Although this approach requires the synthesis of often complex cyclooctyne reagents, the mild reaction conditions and absence of a metal catalyst are highly advantageous for creating biocompatible POSS-based materials. uakron.edu
Thiol-Ene and Thiol-Michael Addition Reactions
Thiol-ene and Thiol-Michael addition reactions are powerful "click" chemistry techniques that offer high efficiency, stereoselectivity, and favorable reaction kinetics for the functionalization of molecules. wikipedia.org These reactions are particularly useful in materials science for creating well-defined polymer networks and for surface patterning. wikipedia.org
In the context of POSS chemistry, these addition reactions provide a versatile platform for introducing a wide range of functionalities. The general mechanism for a radical-mediated thiol-ene reaction involves the initiation by light, heat, or a radical initiator to form a thiyl radical. This radical then propagates with an alkene to form a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to continue the chain reaction. wikipedia.org The result is an anti-Markovnikov addition of the thiol to the alkene. wikipedia.org
While the direct thiol-ene or thiol-Michael addition to Octakis(γ-chloropropyl) POSS is not straightforward due to the absence of double bonds, a common strategy involves a preliminary modification of the chloropropyl groups to introduce reactive "ene" functionalities. For instance, the chloropropyl groups can be converted to allyl groups via nucleophilic substitution, which can then readily participate in thiol-ene additions.
Illustrative Research Findings:
While specific studies detailing thiol-ene and thiol-Michael additions to Octakis(γ-chloropropyl) POSS are not abundant in the readily available literature, the principles of these reactions are widely applied to other functionalized POSS molecules. For example, research on octakis(methacryloxypropyl) silsesquioxane demonstrates the utility of thiol-ene photopolymerization in creating hybrid ionogels. Although this involves a different POSS derivative, the underlying chemical principles are analogous.
| Reactant 1 | Reactant 2 | Reaction Type | Key Findings |
| Allyl-functionalized Octakis(propyl) POSS | Thiol-containing molecule (e.g., mercaptoethanol) | Thiol-Ene Addition | Efficient and quantitative functionalization of the POSS cage. |
| Acrylate-functionalized Octakis(propyl) POSS | Thiol-containing molecule (e.g., thioglycerol) | Thiol-Michael Addition | Base-catalyzed addition proceeds rapidly under mild conditions. |
This table is illustrative and based on general principles of thiol-ene and thiol-Michael additions as applied to functionalized POSS derivatives.
Organofunctionalization via Dendrimer Attachment
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The attachment of dendrimers to the Octakis(γ-chloropropyl) POSS core results in hybrid materials with a unique combination of properties, including high functionality and a globular architecture. These materials are of interest in fields such as catalysis, drug delivery, and nanotechnology.
A notable example is the functionalization of Octakis(γ-chloropropyl) POSS with Polyamidoamine (PAMAM) dendrimers. The primary amine groups on the surface of PAMAM dendrimers can readily react with the chloropropyl groups of the POSS cage via nucleophilic substitution.
Detailed Research Findings:
Research has demonstrated the successful grafting of PAMAM dendrimers onto the Octakis(γ-chloropropyl) POSS core. This is typically achieved by reacting the POSS compound with an excess of the dendrimer in a suitable solvent, often in the presence of a base to scavenge the HCl byproduct.
| POSS Derivative | Dendrimer | Reaction Conditions | Characterization Techniques |
| Octakis(γ-chloropropyl) POSS | G0 PAMAM | Ethanol (B145695), reflux | FTIR, NMR, TGA |
| Octakis(γ-chloropropyl) POSS | G1 PAMAM | DMF, 80 °C | ¹H NMR, ¹³C NMR, ²⁹Si NMR |
The specific reaction conditions and characterization data would be dependent on the specific research study.
The resulting POSS-dendrimer hybrids exhibit enhanced thermal stability compared to the individual components. Spectroscopic analysis, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for confirming the covalent attachment of the dendrimers to the POSS core.
Advanced Functionalization Techniques for Tailored Octakis(γ-Chloropropyl) POSS Structures
Beyond the more conventional substitution and addition reactions, advanced functionalization techniques are being explored to create highly tailored Octakis(γ-chloropropyl) POSS structures with complex architectures and specific functionalities. These methods often leverage principles of modern synthetic chemistry to achieve precise control over the final material properties.
One such powerful technique is "click chemistry," a class of reactions that are rapid, efficient, and highly specific. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction. To utilize this chemistry with Octakis(γ-chloropropyl) POSS, the chloropropyl groups are first converted to either azide or alkyne functionalities.
Step-wise Functionalization using Click Chemistry:
Azide Functionalization: Octakis(γ-chloropropyl) POSS is reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield Octakis(γ-azidopropyl) POSS.
Click Reaction: The resulting octa-azide POSS can then be "clicked" with a variety of alkyne-containing molecules to introduce a wide range of functionalities.
Illustrative Research Findings:
| POSS Derivative | Click Reaction Partner | Catalyst | Resulting Functionality |
| Octakis(γ-azidopropyl) POSS | Propargyl alcohol | Cu(I) | Hydroxyl groups |
| Octakis(γ-azidopropyl) POSS | Alkyne-terminated polyethylene (B3416737) glycol | Cu(I) | Enhanced water solubility |
| Octakis(γ-alkynylpropyl) POSS | Azide-functionalized dye molecule | Cu(I) | Fluorescent labeling |
This table illustrates the versatility of the click chemistry approach for functionalizing the POSS cage.
This modular approach allows for the straightforward introduction of complex organic molecules, polymers, and biomolecules to the POSS core, opening up possibilities for applications in areas such as biomedical imaging, targeted drug delivery, and advanced coatings.
Advanced Characterization Techniques in Octakis γ Chloropropyl Poss Research
Spectroscopic Analysis of Octakis(γ-Chloropropyl) POSS and Its Derivatives
Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups present in Octakis(γ-Chloropropyl) POSS. These methods provide detailed information about the atomic and molecular vibrations, the chemical environment of nuclei, and the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si, MAS)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of Octakis(γ-Chloropropyl) POSS. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.
¹H NMR: Proton NMR spectroscopy is used to identify the hydrogen atoms in the organic substituents of the POSS cage. For Octakis(γ-Chloropropyl) POSS, the spectrum exhibits characteristic signals corresponding to the methylene (B1212753) protons of the chloropropyl chains. The protons closest to the silicon cage (α-CH₂) typically appear at a different chemical shift than the central methylene protons (β-CH₂) and the protons adjacent to the chlorine atom (γ-CH₂).
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the organic groups. The spectrum of Octakis(γ-Chloropropyl) POSS shows distinct peaks for each of the three carbon atoms in the chloropropyl chain, with their chemical shifts influenced by their proximity to the silicon and chlorine atoms.
²⁹Si NMR: Silicon-29 NMR is particularly crucial for characterizing the inorganic core of the POSS molecule. For a perfectly symmetrical T₈ cage structure like Octakis(γ-Chloropropyl) POSS, a single sharp resonance is typically observed in the T region of the spectrum, confirming the structural integrity of the siloxane cage. A representative chemical shift for such alkyl-substituted cubic POSS is found around -67.6 ppm.
Magic Angle Spinning (MAS) NMR: Solid-state MAS NMR is employed to obtain high-resolution spectra of POSS compounds in their solid form. This technique is essential for studying the structure and dynamics of these materials in the state they are often utilized, providing insights into the packing and mobility of the molecules in the solid state.
Interactive Data Table: Typical NMR Chemical Shifts for Octakis(γ-Chloropropyl) POSS
| Nucleus | Group | Typical Chemical Shift (ppm) |
| ¹H | Si-CH ₂- | ~0.84 |
| -CH₂-CH ₂-CH₂- | ~1.91 | |
| -CH₂-CH ₂-Cl | ~3.56 | |
| ¹³C | Si-C H₂- | ~9.6 |
| -CH₂-C H₂-CH₂- | ~27.2 | |
| -CH₂-C H₂-Cl | ~47.0 | |
| ²⁹Si | Si-O | ~-67.6 |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Octakis(γ-Chloropropyl) POSS displays several characteristic absorption bands that confirm its molecular structure. The most prominent peaks are associated with the vibrations of the Si-O-Si cage and the C-H and C-Cl bonds of the organic side chains.
Interactive Data Table: Characteristic FT-IR Absorption Bands for Octakis(γ-Chloropropyl) POSS
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2950 | C-H stretching | -CH₂- |
| ~1450 | C-H bending | -CH₂- |
| ~1100 | Si-O-Si stretching | Siloxane Cage |
| ~740 | C-Cl stretching | -CH₂-Cl |
Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight and confirm the composition of large molecules like POSS. In ESI-MS analysis of Octakis(γ-Chloropropyl) POSS, the molecule is typically detected as a protonated or sodiated adduct. The resulting mass spectrum would show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the intact molecule with an attached ion, confirming its molecular formula. While specific fragmentation data for this compound is not widely published, analysis of derivatives suggests that fragmentation may involve the loss of the organic side chains.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Generally, silsesquioxanes without chromophoric organic groups, such as Octakis(γ-Chloropropyl) POSS, are not expected to exhibit significant absorption in the UV-Vis region. The primary application of UV-Vis spectroscopy in the context of this compound is often to characterize its derivatives that have been functionalized with chromophores, or to assess the optical transparency of materials into which the POSS has been incorporated.
Morphological and Structural Elucidation of Octakis(γ-Chloropropyl) POSS
Microscopic techniques are essential for visualizing the morphology and structure of Octakis(γ-Chloropropyl) POSS at the nanoscale, particularly when it is incorporated into larger material systems or assembled into specific structures.
Electron Microscopy (SEM, TEM)
Scanning Electron Microscopy (SEM): SEM is used to investigate the surface morphology of materials. For Octakis(γ-Chloropropyl) POSS, SEM analysis of the powder form can reveal the size, shape, and aggregation state of the particles. When incorporated into a polymer matrix, SEM can be used to study the dispersion of the POSS nanoparticles and the fracture surface of the composite material, providing insights into the interfacial adhesion between the POSS and the polymer.
Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to visualize the internal structure of materials. In the context of Octakis(γ-Chloropropyl) POSS, TEM can be employed to observe the individual POSS cages and their arrangement in aggregates or within a composite material. This technique is particularly valuable for confirming the nanometric size of the POSS molecules and assessing their dispersion at the nanoscale.
X-ray Diffraction (XRD) and Scattering (SAXS/WAXS) Techniques
X-ray diffraction (XRD) and scattering techniques, including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are powerful non-destructive methods used to probe the crystalline structure and morphology of materials. In the context of Octakis(γ-chloropropyl) POSS, these techniques provide valuable insights into the arrangement of the POSS cages in the solid state and in composite materials.
While detailed crystallographic data for pure Octakis(γ-chloropropyl) POSS is not extensively reported in the provided search results, the functionalized derivatives have been characterized. For example, a zinc-modified octa(aminopropyl)silsesquioxane, which is a derivative of the chloropropyl variant, was characterized using XRD among other techniques researchgate.net.
The table below summarizes the application of XRD in the analysis of materials containing Octakis(γ-chloropropyl) POSS and its derivatives.
| Material System | XRD Observation | Implication | Reference |
| Thermoplastic Starch/fn-POSS Composites | Broad intensity peaks around 2θ values of 17.4° and 28.3° | Predominantly amorphous structure of the thermoplastic starch matrix | mdpi.com |
| Zinc-modified octa(aminopropyl)silsesquioxane | XRD analysis performed as part of characterization | Confirmation of the structure of the functionalized POSS material | researchgate.net |
Thermal Analysis Methods (Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of materials by measuring the change in mass as a function of temperature. For Octakis(γ-chloropropyl) POSS and its composites, TGA provides critical data on decomposition temperatures, which is vital for determining their suitability for high-temperature applications.
The thermal stability of composites containing functionalized Octakis(γ-chloropropyl) POSS has been a subject of investigation. In studies of thermoplastic starch composites reinforced with fn-POSS, TGA was employed to assess the thermal stability of the resulting films. The addition of the POSS nanofiller was found to improve the thermal properties of the neat thermoplastic starch film mdpi.com.
While a specific TGA curve for pure Octakis(γ-chloropropyl) POSS is not detailed in the provided search results, the analysis of related functionalized POSS materials offers insights. For instance, a nanostructured composite involving a derivative of Octakis(3-chloropropyl)silsesquioxane was characterized by TGA in both air and nitrogen atmospheres to understand its thermal degradation behavior researchgate.net.
The following table presents findings from the thermal analysis of materials related to Octakis(γ-chloropropyl) POSS.
| Material | TGA Finding | Significance | Reference |
| Thermoplastic Starch/fn-POSS Composites | Improved thermal properties compared to neat thermoplastic starch | Enhanced thermal stability due to the incorporation of the POSS nanofiller | mdpi.com |
| Functionalized Octakis(3-chloropropyl)silsesquioxane Composite | Characterized by TGA in air and nitrogen atmospheres | Understanding of the thermal decomposition mechanism under different environments | researchgate.net |
Chromatographic Techniques (Gel Permeation Chromatography - GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful tool for determining the molecular weight and molecular weight distribution of polymers and macromolecules. In the realm of POSS chemistry, GPC is instrumental in confirming the synthesis of well-defined molecular structures and assessing their purity.
The synthesis of novel octapus molecules derived from Octakis(3-chloropropyl)octasilsesquioxane has been characterized using GPC, alongside other techniques like NMR and FTIR researchgate.net. This indicates that GPC is a valuable method for verifying the successful synthesis and determining the molecular integrity of these complex, star-shaped molecules. The monodisperse nature of POSS compounds, where all molecules have the same size and weight, can be confirmed by a narrow peak in the GPC chromatogram.
Although a specific GPC chromatogram for Octakis(γ-chloropropyl) POSS is not available in the search results, the application of GPC in monitoring the formation of silicate (B1173343) species during the synthesis of related materials has been noted researchgate.net.
The table below highlights the role of GPC in the characterization of POSS-based materials.
| Analyte | Purpose of GPC Analysis | Finding | Reference |
| Novel octapus molecules from Octakis(3-chloropropyl)octasilsesquioxane | Characterization of synthesized molecules | Confirmation of molecular structure and purity | researchgate.net |
| Silicate species in synthesis | Monitoring the formation of species | Understanding the aggregation mechanism during polycondensation | researchgate.net |
Electrochemical Characterization Methods
Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of molecules and materials. While Octakis(γ-chloropropyl) POSS itself is not electrochemically active in its native form, its functionalized derivatives have been extensively used to create modified electrodes for various electrochemical sensing applications.
The chloropropyl groups on the POSS cage serve as versatile handles for attaching electroactive moieties. For example, Octa-(3-chloropropyl) octasilsesquioxane has been functionalized with a PAMAM dendrimer and subsequently used to adsorb Ag+ ions, with the resulting material being characterized by cyclic voltammetry researchgate.net. In another study, a nanostructured composite was prepared from a derivative of Octakis(3-chloropropyl)silsesquioxane and characterized using cyclic voltammetry, which revealed a redox pair with a formal potential assigned to the Fe(II)/Fe(III) couple of a pentacyanonitrosylferrate complex researchgate.net.
These studies demonstrate the utility of the Octakis(γ-chloropropyl) POSS core as a scaffold for developing new electrochemically active materials with potential applications in sensors and catalysis.
The following table summarizes the electrochemical characterization of materials derived from Octakis(γ-chloropropyl) POSS.
| Modified Electrode Material | Electrochemical Technique | Key Finding | Reference |
| Functionalized Octa-(3-chloropropyl) octasilsesquioxane with PAMAM dendrimer and Ag+ | Cyclic Voltammetry (CV) | Characterization of the electrochemical behavior of the modified POSS | researchgate.net |
| Nanostructured composite from functionalized Octakis(3-chloropropyl)silsesquioxane | Cyclic Voltammetry (CV) | Identification of a redox pair with a formal potential of 0.73 V (vs Ag/AgCl) assigned to the Fe(II)/Fe(III) couple | researchgate.net |
Theoretical and Mechanistic Investigations of Octakis γ Chloropropyl Poss
Computational Studies on Synthesis Reaction Mechanisms
The synthesis of Octakis(γ-chloropropyl) POSS is achieved through the hydrolytic condensation of (3-chloropropyl)trimethoxysilane. Computational chemistry offers powerful tools to investigate the intricate mechanisms of this transformation, providing insights that are often difficult to obtain through experimental methods alone.
Hydrolysis and Condensation Pathways: The formation of the POSS cage is a multi-step process that begins with the hydrolysis of the methoxy groups of the silane (B1218182) precursor to form silanols. This is followed by a series of condensation reactions between silanol (B1196071) groups to form Si-O-Si (siloxane) bonds. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model these reaction steps. Such studies can elucidate the reaction energy profiles, identify transition states, and determine the kinetic and thermodynamic favorability of different reaction pathways. The pH of the medium is a critical factor, as both acid and base catalysis can significantly influence the rates of hydrolysis and condensation.
Investigating Reaction Intermediates: During the formation of the T8 cage of Octakis(γ-chloropropyl) POSS, various partially condensed oligomeric and cyclic intermediates can be formed. Computational studies can predict the structures, stabilities, and spectroscopic signatures of these transient species. This information is invaluable for understanding the self-assembly process that leads to the highly symmetric cage structure and for optimizing reaction conditions to maximize the yield of the desired product.
Modeling of Self-Assembly and Packing Morphologies
The way in which individual Octakis(γ-chloropropyl) POSS molecules interact with each other and with their environment governs the material's bulk properties. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are instrumental in studying the self-assembly and packing behavior of these molecules.
Intermolecular Forces and Packing: MD simulations can model the collective behavior of hundreds to thousands of POSS molecules, providing a detailed picture of their packing in the solid state. These simulations rely on force fields that describe the potential energy of the system as a function of the atomic coordinates. By analyzing the simulation trajectories, one can predict crystallographic parameters, radial distribution functions, and the orientation of the chloropropyl side chains. The dominant intermolecular forces are typically van der Waals interactions between the bulky POSS cages and dipole-dipole interactions involving the polar chloropropyl groups.
Self-Assembly in Solution and in Composites: In solution, POSS molecules can self-assemble into various aggregates depending on the solvent and concentration. MD simulations can be used to explore the thermodynamics of this self-assembly process and to characterize the size and shape of the resulting aggregates. When incorporated into a polymer matrix, the dispersion of POSS molecules is crucial for property enhancement. Coarse-grained molecular dynamics simulations, which represent groups of atoms as single beads, can be used to model the large-scale morphology of POSS-polymer nanocomposites and to predict the compatibility between the POSS and the polymer.
Theoretical Approaches to Ligand Dynamics
The eight γ-chloropropyl "ligands" attached to the inorganic silica (B1680970) core are not static but possess considerable conformational flexibility. Theoretical methods can be used to characterize the dynamics of these organic side chains.
Structure-Property Relationship Studies in Octakis(γ-Chloropropyl) POSS Systems
A key goal in materials science is to understand and predict how the chemical structure of a molecule determines its macroscopic properties. Quantitative Structure-Property Relationship (QSPR) models are a powerful tool for achieving this for POSS-based systems.
Predicting Properties from Molecular Structure: QSPR models are mathematical equations that correlate molecular descriptors with a specific property of interest. For Octakis(γ-chloropropyl) POSS and its derivatives, QSPR could be used to predict properties such as solubility in different solvents, glass transition temperature when blended with polymers, or thermal stability. The molecular descriptors used in these models can be derived from the 2D or 3D structure of the molecule and can encode information about its size, shape, electronic properties, and topology.
Application in Materials Design: Once a reliable QSPR model has been developed, it can be used to screen virtual libraries of POSS derivatives and to identify candidates with desired properties before they are synthesized. This computational-led approach can significantly accelerate the materials discovery and design process.
Degradation Pathway Mechanisms of Octakis(γ-Chloropropyl) POSS Derivatives
The long-term stability and durability of materials based on Octakis(γ-chloropropyl) POSS are determined by their resistance to degradation under various environmental stresses, such as heat, light, and chemical exposure. Computational modeling can provide valuable insights into the mechanisms of these degradation processes.
Thermal Degradation: The thermal decomposition of chloropropyl-functionalized POSS can be investigated using computational methods to identify the weakest chemical bonds and the most likely initial degradation steps. For instance, DFT calculations can be used to determine the bond dissociation energies of the Si-C and C-Cl bonds, providing an indication of the thermal stability of the molecule. The subsequent reaction pathways can be explored to identify the volatile and solid degradation products.
Photodegradation and Chemical Degradation: The interaction of UV light with the molecule can be modeled to understand photodegradation mechanisms. Similarly, the reactivity of the chloropropyl groups towards various chemical reagents can be studied computationally to predict the chemical stability of the material in different environments. This knowledge is essential for designing more durable materials and for assessing the potential environmental impact of POSS-based products.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for Octa(γ-chloropropyl) POSS, and how can researchers ensure reproducibility?
- Methodology : The compound is typically synthesized via hydrosilylation reactions, where chloropropyl groups are grafted onto a polyhedral oligomeric silsesquioxane (POSS) core. Key steps include controlling reaction temperature (40–80°C), using platinum-based catalysts, and purifying via solvent extraction (e.g., THF or acetone) . To ensure reproducibility, document reagent stoichiometry, solvent purity, and reaction duration. Characterization via Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) confirms functional group attachment, while thermogravimetric analysis (TGA) evaluates thermal stability .
Q. Which characterization techniques are critical for verifying the structural integrity of Octa(γ-chloropropyl) POSS?
- Methodology :
- FTIR : Identifies Si-O-Si framework (1,100 cm⁻¹) and chloropropyl C-Cl bonds (550–650 cm⁻¹).
- NMR : ¹H NMR detects methylene protons in chloropropyl chains (δ 1.5–2.0 ppm), while ²⁹Si NMR confirms POSS cage integrity (δ -78 to -110 ppm).
- X-ray diffraction (XRD) : Assesses crystallinity; amorphous halos indicate disrupted packing due to bulky substituents .
Advanced Research Questions
Q. How does Octa(γ-chloropropyl) POSS grafting influence polymer crystallization kinetics, and what experimental approaches resolve conflicting data on crystallization modes?
- Methodology : POSS grafting introduces steric hindrance, reducing polymer chain mobility. To quantify this:
- Differential scanning calorimetry (DSC) : Measure melting enthalpy (ΔHm) and crystallization temperature (Tc). A decrease in ΔHm indicates lower crystallinity.
- Successive self-nucleation and annealing (SSA) : Analyze lamellar thickness distribution. For example, PVA-g-POSS exhibits a shift from 3D spherulitic growth (pure PVA) to mixed 2D/3D modes .
- Contradiction resolution : Cross-validate with polarized optical microscopy (POM) to visualize spherulite morphology and atomic force microscopy (AFM) for nanoscale surface topology .
Q. What experimental designs evaluate the crosslinking efficiency of Octa(γ-chloropropyl) POSS in polymer matrices, particularly its eight reactive sites?
- Methodology :
- Swelling tests : Immerse crosslinked films in solvents (e.g., water for PVA). Lower swelling ratios indicate higher crosslink density.
- Dynamic mechanical analysis (DMA) : Measure storage modulus (E’) and tan δ peaks. Increased E’ and broadened tan δ suggest enhanced crosslinking.
- X-ray photoelectron spectroscopy (XPS) : Quantify chlorine content to confirm covalent bonding vs. physical blending .
Q. How can researchers address discrepancies in thermal degradation data for Octa(γ-chloropropyl) POSS composites?
- Methodology :
- Standardize TGA protocols : Use identical heating rates (e.g., 10°C/min under N₂) to compare onset degradation temperatures (Ti).
- Kinetic analysis : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energy (Ea). Divergent Ea values may indicate varying degradation mechanisms (e.g., random scission vs. chain-end cleavage).
- Complement with evolved gas analysis (EGA) : Couple TGA with mass spectrometry (TGA-MS) to identify volatile decomposition products (e.g., HCl, propylene) .
Methodological Best Practices
Q. What strategies ensure robust data collection when studying POSS-polymer compatibility?
- Methodology :
- Control groups : Compare pure polymer vs. POSS-grafted samples under identical conditions (e.g., humidity, annealing time).
- Triangulate data : Combine mechanical (tensile testing), thermal (TGA), and structural (XRD) analyses to avoid overreliance on single metrics.
- Replicate experiments : Minimum triplicate runs with statistical significance testing (e.g., ANOVA for p < 0.05) .
Q. How should researchers document synthesis procedures to enable replication and avoid ethical pitfalls?
- Methodology :
- Detailed logs : Record catalyst concentrations, solvent drying methods, and inert atmosphere conditions.
- Data repositories : Share raw NMR/TGA files via platforms like Zenodo or institutional databases.
- Ethical compliance : Disclose conflicts of interest (e.g., proprietary catalysts) and adhere to safety protocols for chlorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
